![molecular formula C22H25ClN4O3 B2750986 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 887466-19-5](/img/structure/B2750986.png)
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of the compound is C17H17ClN2O4S. The molecular weight is 380.84.Chemical Reactions Analysis
The compound is synthesized from easily accessible p-chlorobenzoic acid . The incorporation of two different pharmacophores in a single structure led to the development of novel derivatives .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 260-262°C . The IR spectrum shows peaks at 3103 and 1714 cm-1 . The 1H NMR (DMSO-d6) δ: 7.68 (2H, d, J = 8 Hz), 7.95 (3H, m), 8.15 (1H, d, J = 4 Hz). The 13C NMR (DMSO-d6): δ 124.5, 128.9, 129.4, 130.0, 130.8, 131.4, 137.6, 143.9, 154.2, 159.8, 165.4 .Aplicaciones Científicas De Investigación
Anti-HIV Activity
Researchers have explored the anti-HIV potential of indole derivatives:
- Selvam et al. synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and tested them against HIV-1 and HIV-2 strains. These compounds showed anti-HIV activity in acutely infected cells .
Anti-Allergic Activities
While not directly related to antiviral or anti-HIV properties, it’s worth noting that novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives have been designed, synthesized, and tested for in vivo anti-allergic activities .
Heterocyclic Nature and Medicinal Compounds
The indole nucleus is an important heterocyclic system found in various synthetic drug molecules. It serves as the skeleton for compounds like lysergic acid diethylamide (LSD) and alkaloids from plants .
Tryptophan and Natural Compounds
Tryptophan, an essential amino acid, contains the indole nucleus. Additionally, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The interaction of the compound with its targets and the resulting changes would depend on the specific nature of these targets. For instance, if the targets were enzymes, the compound might inhibit or enhance their activity. If the targets were receptors, the compound might act as an agonist or antagonist .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. For instance, if the compound has antiviral activity, it might prevent viral replication within host cells .
Propiedades
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3/c1-30-20-5-3-2-4-19(20)25-10-12-26(13-11-25)22(29)24-17-14-21(28)27(15-17)18-8-6-16(23)7-9-18/h2-9,17H,10-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGGPYCOFUUHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

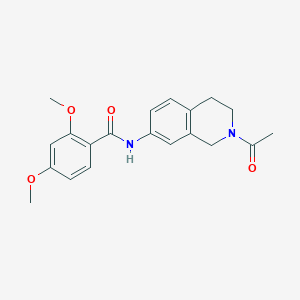

![5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2750906.png)
![2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2750907.png)
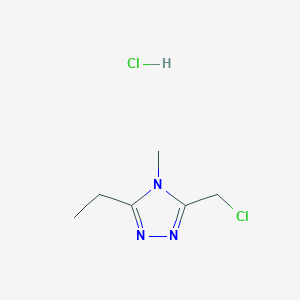
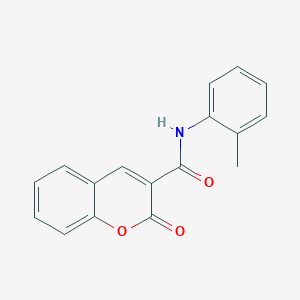
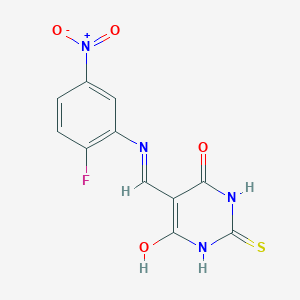
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2750915.png)
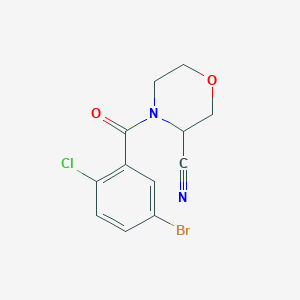
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2750918.png)
![N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2750919.png)


![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2750926.png)